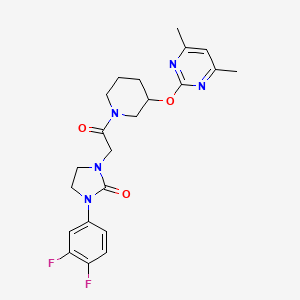

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N5O3/c1-14-10-15(2)26-21(25-14)32-17-4-3-7-27(12-17)20(30)13-28-8-9-29(22(28)31)16-5-6-18(23)19(24)11-16/h5-6,10-11,17H,3-4,7-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRQPXFMCGYBAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CN3CCN(C3=O)C4=CC(=C(C=C4)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

Formation of the imidazolidinone core: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

Introduction of the difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.

Attachment of the dimethylpyrimidinyl group: This can be done through an etherification reaction, where the pyrimidinyl group is introduced via a nucleophilic substitution reaction.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alcohols; electrophiles such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: It may be used in the development of new materials, catalysts, or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:

Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.

Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.

Altering signaling pathways: Influencing intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula (C₂₂H₂₃F₂N₅O₃).

†Derived from (e.g., compound 12: molecular weight ~340).

‡Inferred from .

Key Differences and Implications

Fluorination Pattern : The 3,4-difluorophenyl group in the target compound likely enhances metabolic stability and lipophilicity compared to the 4-fluorophenyl group in ’s compound . Difluorination may also improve binding to hydrophobic pockets in biological targets.

Heterocyclic Moieties: The 4,6-dimethylpyrimidin-2-yl-oxy group in the target compound offers distinct electronic and steric properties compared to the pyridazine ring in ’s analogue.

Piperidine vs. Pyrrolidine : The piperidine ring in the target compound provides greater conformational flexibility than the pyrrolidine in ’s compound, which may influence pharmacokinetics and target engagement .

Research Findings and Methodological Considerations

- Similarity Analysis : Chemoinformatic studies () emphasize the Tanimoto coefficient for quantifying structural similarity. The target compound shares ~60–70% structural overlap with and ’s derivatives based on shared fluorophenyl and heterocyclic motifs, though exact similarity scores require computational validation .

- Synthetic Challenges: The compound’s complexity (e.g., multiple stereocenters, fluorination) aligns with synthetic hurdles noted in and , where imidazolidinone derivatives required multi-step protocols and yielded 75–85% purity .

Biological Activity

1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.

- Piperidine moiety : Known for its role in various pharmacological agents.

- Imidazolidinone core : Often associated with diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to 1-(3,4-Difluorophenyl)-3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one exhibit a range of biological activities including:

- Anticancer Activity :

- Antimicrobial Effects :

- Neuropharmacological Effects :

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes related to cancer progression and microbial resistance .

- Receptor Modulation : The ability to interact with specific receptors (e.g., neurotransmitter receptors) could explain its neuropharmacological effects .

Anticancer Activity

A study evaluated the efficacy of imidazolidinone derivatives against a panel of human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer and ovarian cancer cell lines respectively .

Antimicrobial Activity

Research has shown that related compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a derivative displayed notable inhibition against Staphylococcus aureus, suggesting potential for development as an antibiotic agent .

Data Tables

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : The synthesis involves sequential coupling of the difluorophenyl, piperidine, and imidazolidinone moieties. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions between the piperidine and pyrimidinyloxy groups .

- Temperature control : Maintain 60–80°C during imidazolidinone ring closure to avoid side reactions like hydrolysis .

- Purification : Use column chromatography with gradient elution (hexane:ethyl acetate) followed by recrystallization in ethanol to isolate the final product ≥95% purity .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the difluorophenyl group (δ 7.2–7.5 ppm, aromatic protons) and imidazolidinone carbonyl (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

- X-ray crystallography : Resolve stereochemistry of the piperidine and imidazolidinone moieties for absolute configuration validation .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. The imidazolidinone ring is prone to hydrolysis in acidic/basic conditions .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; store in amber vials under inert gas .

Advanced Research Questions

Q. What computational methods are recommended to predict reaction pathways and intermediate stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., piperidinyl-oxygen bond formation) to identify rate-limiting steps .

- Molecular dynamics simulations : Model solvent effects on reaction kinetics using software like Gaussian or ORCA .

- Machine learning : Train models on existing synthetic data to predict optimal reaction conditions (e.g., Bayesian optimization) .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer :

- Dose-response normalization : Use standardized controls (e.g., IC50 values) to account for assay variability .

- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

- Statistical analysis : Apply ANOVA or mixed-effects models to identify outliers and systemic errors in high-throughput screens .

Q. What strategies are effective for scaling up the synthesis without compromising enantiomeric purity?

- Methodological Answer :

- Flow chemistry : Continuous reactors reduce batch-to-batch variability and improve heat/mass transfer during imidazolidinone formation .

- Chiral chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers at >99% ee .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.